molecular formula C10H12F3N3O2 B13232298 Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13232298
M. Wt: 263.22 g/mol
InChI Key: HRXLNCOYAZMDCA-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and biological properties. Triazolopyridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants at 140°C for a few hours to obtain the desired product .

Chemical Reactions Analysis

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit certain kinases and enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields.

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-7-14-15-8(16(7)5-6)4-10(11,12)13/h6H,2-5H2,1H3

InChI Key

HRXLNCOYAZMDCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)CC(F)(F)F

Origin of Product

United States

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